Decaethylene glycol dodecyl ether

Membrane Protein Biochemistry Enzymology Structural Biology

Decaethylene glycol dodecyl ether (C12E10, Laureth-10) is a precisely defined nonionic surfactant with 10 EO units (HLB 13.9), delivering superior functional preservation of membrane proteins vs. generic C12E8/C12E9. C12E10 uniquely sustains high Ca2+-ATPase activity, yields monodisperse EGFR complexes with elevated basal kinase activity, and provides distinct activation profiles for P5A ATPases. Its discrete architecture ensures reproducible emulsification and solubilization. Choose C12E10 for critical structural biology and enzymatic assays where activity preservation is paramount. Request high-purity (≥98%) research-grade pricing today.

Molecular Formula C32H66O11
Molecular Weight 626.9 g/mol
CAS No. 6540-99-4
Cat. No. B3026494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecaethylene glycol dodecyl ether
CAS6540-99-4
Molecular FormulaC32H66O11
Molecular Weight626.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C32H66O11/c1-2-3-4-5-6-7-8-9-10-11-13-34-15-17-36-19-21-38-23-25-40-27-29-42-31-32-43-30-28-41-26-24-39-22-20-37-18-16-35-14-12-33/h33H,2-32H2,1H3
InChIKeyKOMQWDINDMFMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decaethylene Glycol Dodecyl Ether (C12E10) Procurement Guide: Technical Specifications and Comparative Performance Data


Decaethylene glycol dodecyl ether (CAS 6540-99-4), commonly abbreviated as C12E10 or Laureth-10, is a nonionic polyoxyethylene alkyl ether surfactant with a C12 hydrophobic tail and a hydrophilic head comprising 10 ethylene oxide (EO) units [1]. This precisely defined architecture yields a hydrophile-lipophile balance (HLB) of 13.9 and a molecular weight of 626.86 g/mol [2]. As a member of the C12En series, its performance in membrane protein solubilization, enzymatic activity preservation, and micellar behavior is exquisitely sensitive to the number of EO units [1]. The compound is available as a discrete molecular species (n ≈ 10) or in polydisperse mixtures, and it serves as a critical reagent in structural biology, biochemistry, and specialized industrial formulations .

Why C12E10 Cannot Be Simply Substituted with Other Polyoxyethylene Lauryl Ethers: Evidence of EO-Number-Dependent Functional Divergence


Within the C12En series, small variations in the number of ethylene oxide (EO) units fundamentally alter a detergent's physicochemical and functional properties, rendering generic substitution a high-risk proposition. The EO chain length dictates critical parameters including hydrophile-lipophile balance (HLB), critical micelle concentration (CMC), micelle size, and cloud point, which in turn govern a detergent's ability to solubilize, stabilize, and preserve the activity of membrane proteins [1]. As demonstrated in head-to-head functional assays with scallop sarcoplasmic reticulum Ca2+-ATPase, the solubilized enzyme's activity is not uniform across the series; C12E10 supported the highest levels of activity, while the more routinely used C12E8 and C12E9 yielded lower functional preservation [2]. Similarly, in ATPase activity assays with purified Spf1p, C12E8 and C12E10 exhibited markedly different maximal activity levels and optimal working concentrations [3]. Furthermore, the monodispersity and activity of solubilized epidermal growth factor receptor (EGFR) vary substantially between C12E8, C12E9, and C12E10 [4]. These findings underscore that selecting a specific C12En detergent is not an interchangeable choice but a critical experimental variable with direct, quantifiable consequences for assay outcomes.

Quantitative Evidence for Decaethylene Glycol Dodecyl Ether (C12E10): Direct Comparative Performance Data vs. Closest Analogs


C12E10 Preserves Higher Ca2+-ATPase Activity Compared to C12E8 and C12E9 in Direct Functional Assays

In a direct head-to-head comparison of polyoxyethylene-based detergents for their ability to support the activity of solubilized scallop sarcoplasmic reticulum Ca2+-ATPase, C12E10 demonstrated the highest levels of enzymatic activity, surpassing both C12E8 and C12E9 [1]. While the study notes that C12E8 and C12E9 were more routinely used in the literature, the quantitative outcome positions C12E10 as the superior choice for applications where maximal functional preservation of this class of ATPase is paramount. Furthermore, Arrhenius plot analysis revealed that the enzyme solubilized in C12E8 exhibited a break in activity at 20-21°C, whereas the native enzyme and C12E10-solubilized preparations showed nonlinearity at 10°C, indicating differential effects of the detergents on the enzyme's thermotropic behavior [1].

Membrane Protein Biochemistry Enzymology Structural Biology

C12E10 Enables Superior Monodisperse Solubilization and Activity of EGFR Kinase vs. C12E9 and C12E8

In a systematic detergent screening for the solubilization of recombinant epidermal growth factor receptor (EGFR), C12E10, C12E9, and C12E8 all achieved positive solubility [1]. However, significant functional differences emerged in downstream metrics. C12E10 produced monodisperse protein-detergent complexes (as judged by gel filtration) and supported kinase activities of 2.8 (-EGF) and 4.4 (+EGF) relative to Triton X-100 controls [1]. In contrast, C12E9 also yielded monodisperse complexes but exhibited lower relative activities of 2.1 (-EGF) and 4.1 (+EGF) [1]. C12E8 produced monodisperse complexes with activities of 2.1 (-EGF) and 4.9 (+EGF) [1]. The data indicate that while all three detergents solubilize EGFR, C12E10 uniquely combines monodispersity with higher basal activity compared to C12E9, and its activity profile differs distinctly from C12E8. The study also notes that Brij 35, a polydisperse polyoxyethylene lauryl ether with a longer EO chain (n ≈ 23), failed to solubilize EGFR entirely [1].

Membrane Protein Solubilization Kinase Assays Structural Biology

C12E10 and C12E8 Exhibit Divergent ATPase Stimulation Profiles with Purified Spf1p

In assays measuring the intrinsic ATP hydrolytic activity of purified and re-lipidated Saccharomyces cerevisiae P5A ATPase (Spf1p), C12E10 and C12E8 displayed distinct concentration-dependent stimulation profiles [1]. C12E10 achieved a maximal activity of approximately 0.22 μmol Pi/min/mg at a concentration of 0.5% (w/w) [1]. In contrast, the shorter-chain analog C12E8 induced a significantly higher maximal activity of approximately 0.4 μmol Pi/min/mg, but at a lower optimal concentration of 0.25% (w/w) [1]. This demonstrates that while both detergents stimulate Spf1p activity, their potency and optimal working ranges are quantitatively different, precluding direct substitution without re-optimization.

P-type ATPases Detergent Screening Enzymology

C12E10 is a Validated Detergent for 3D Crystallization of (Na+, K+)-ATPase, Alongside C12E8 and C12E9

C12E10 is explicitly validated as a detergent capable of supporting the formation of three-dimensional (type I) microcrystals of the ion-transporting (Na+, K+)-ATPase enzyme from pig kidney [1]. Crystallization was successfully achieved using a defined panel of non-ionic detergents that included C12E8, C12E9, C12E10, and BRIJ 36, with a detergent-to-protein ratio ranging from 1.8:1 to 4.4:1 [1]. This places C12E10 within a select group of detergents proven to facilitate ordered protein assembly for high-resolution structural studies, confirming its utility in demanding crystallography applications where the preservation of native protein-protein interactions is essential.

Membrane Protein Crystallization Structural Biology Biophysics

C12E10 Provides High-Efficiency Solubilization of Na,K-ATPase Fragment Complexes with Preserved Ion Occlusion

C12E10 has been specifically demonstrated to solubilize a complex of tryptic fragments of Na,K-ATPase while preserving the occlusion of Rb+ ions (a K+ congener) and bound ouabain [1]. After preincubation of '19 kDa membranes' with 5 mM Rb+ and 10 mM ouabain, C12E10 treatment at 0°C resulted in the solubilization of 90-100% of the occluded Rb+ [1]. Critically, all fragments of the alpha and beta subunits, along with the gamma subunit, were co-solubilized and sedimented together as a stable monomeric complex on a sucrose density gradient [1]. The soluble complex retained a specific Rb+ occlusion capacity of 20.0 ± 1.2 nmol/mg of protein [1]. This high-efficiency solubilization with functional preservation underscores C12E10's utility for isolating fragile, multi-subunit membrane protein complexes for mechanistic studies.

Membrane Protein Complexes Ion Transport Biochemistry

High-Value Application Scenarios for Decaethylene Glycol Dodecyl Ether (C12E10) Based on Empirical Evidence


Functional and Structural Studies of P-Type ATPases (e.g., Ca2+-ATPase, Na,K-ATPase)

Given its demonstrated ability to support the highest levels of Ca2+-ATPase activity among C12En detergents [1] and to solubilize Na,K-ATPase fragment complexes with preserved ion occlusion [2], C12E10 is a preferred reagent for researchers investigating the enzymatic function, conformational dynamics, and structural organization of P-type ATPases. Its validated use in producing 3D microcrystals of (Na+, K+)-ATPase further positions it as a key tool for high-resolution structural biology efforts [3].

Functional Assays and Structural Studies of Receptor Tyrosine Kinases (e.g., EGFR)

The quantitative evidence showing that C12E10 yields monodisperse EGFR complexes with superior basal kinase activity compared to C12E9 [4] makes it an ideal choice for solubilizing and studying receptor tyrosine kinases. This includes applications such as kinase activity assays, inhibitor screening, and preparation of homogeneous samples for biophysical characterization (e.g., SEC-MALS, cryo-EM).

Investigation of P5A ATPases and Other ATP-Dependent Transporters

The distinct, concentration-dependent stimulation profile of C12E10 on purified Spf1p ATPase activity [5] provides researchers with a well-characterized tool for studying the allosteric regulation and lipid/detergent interactions of P5A ATPases. Its milder activation compared to C12E8 offers a controlled environment for dissecting the enzyme's intrinsic activity and substrate coupling mechanisms.

Formulation of Specialized Emulsions and Solubilization Systems

With a precisely defined HLB of 13.9 and a discrete molecular architecture (n ≈ 10 EO units), C12E10 offers predictable and reproducible emulsification and solubilization behavior. This makes it suitable for formulating oil-in-water emulsions, solubilizing hydrophobic compounds in aqueous systems, and serving as a model nonionic surfactant for studying micellization and phase behavior in both academic and industrial R&D settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decaethylene glycol dodecyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.